molecular formula C13H18N2O4 B2937529 2-(Hexylamino)-5-nitrobenzoic acid CAS No. 112887-30-6

2-(Hexylamino)-5-nitrobenzoic acid

Cat. No.: B2937529
CAS No.: 112887-30-6
M. Wt: 266.297
InChI Key: FPCAJFZDQXKYRW-UHFFFAOYSA-N
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Description

2-(Hexylamino)-5-nitrobenzoic acid is an organic compound with a complex structure that includes a hexylamino group and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylamino)-5-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of the hexylamino group. One common method includes the nitration of 2-amino benzoic acid to form 2-amino-5-nitrobenzoic acid, which is then reacted with hexylamine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylamino)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hexylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(Hexylamino)-5-aminobenzoic acid, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-(Hexylamino)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hexylamino)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hexylamino group can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitrobenzoic acid: Similar structure but lacks the hexylamino group.

    2-(Methylamino)-5-nitrobenzoic acid: Similar structure with a methylamino group instead of a hexylamino group.

    2-(Ethylamino)-5-nitrobenzoic acid: Similar structure with an ethylamino group.

Uniqueness

2-(Hexylamino)-5-nitrobenzoic acid is unique due to the presence of the hexylamino group, which can significantly alter its chemical properties and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the hexylamino group provides distinct advantages.

Properties

IUPAC Name

2-(hexylamino)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-2-3-4-5-8-14-12-7-6-10(15(18)19)9-11(12)13(16)17/h6-7,9,14H,2-5,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCAJFZDQXKYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112887-30-6
Record name 2-(hexylamino)-5-nitrobenzoic acid
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